![molecular formula C11H16O2 B14249518 3-[(2S)-2-methylbutoxy]phenol CAS No. 252235-35-1](/img/structure/B14249518.png)
3-[(2S)-2-methylbutoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S)-2-methylbutoxy]phenol is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a 2-methylbutoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-2-methylbutoxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 2-methylbutanol derivative. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2S)-2-methylbutoxy]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
Aplicaciones Científicas De Investigación
3-[(2S)-2-methylbutoxy]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2S)-2-methylbutoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is facilitated by the hydroxyl group on the aromatic ring . Additionally, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-methylphenol: A phenolic compound with a methyl group at the para position relative to the hydroxyl group.
2-methylbutoxyphenol: A compound similar to 3-[(2S)-2-methylbutoxy]phenol but with the substituent at a different position on the aromatic ring.
Uniqueness
This compound is unique due to the specific positioning of the 2-methylbutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant and antimicrobial properties compared to other phenolic compounds .
Propiedades
Número CAS |
252235-35-1 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-[(2S)-2-methylbutoxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
QJZRJZPUFQDTPZ-VIFPVBQESA-N |
SMILES isomérico |
CC[C@H](C)COC1=CC=CC(=C1)O |
SMILES canónico |
CCC(C)COC1=CC=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



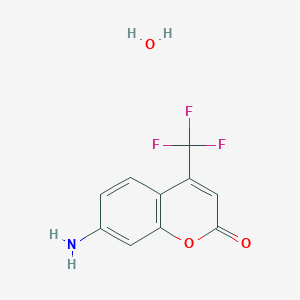
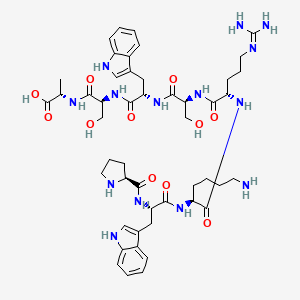
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)

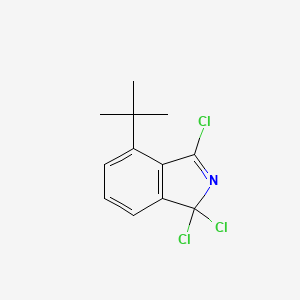
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
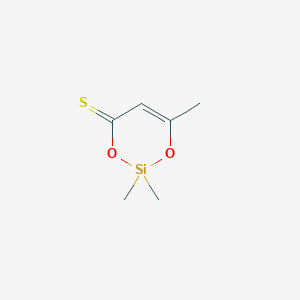


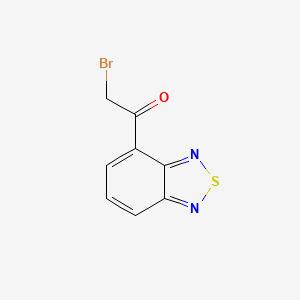
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
